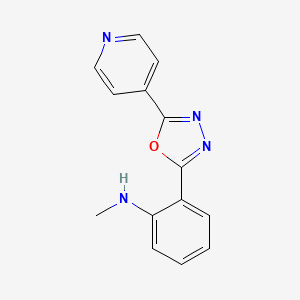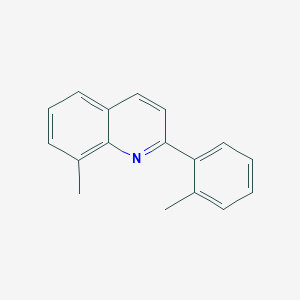![molecular formula C19H14ClN3O5 B5409924 2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)
2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone, also known as CNB-001, is a synthetic compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. CNB-001 has been shown to have neuroprotective effects in preclinical studies, making it a promising candidate for the treatment of neurological disorders.
作用機序
The exact mechanism of action of 2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone is not fully understood, but it is thought to involve multiple pathways. The compound has been shown to modulate the activity of various enzymes and receptors involved in neuronal signaling and inflammation. Additionally, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce oxidative stress and inflammation, which are key contributors to neuronal damage. Additionally, this compound has been shown to improve mitochondrial function, which is important for energy production in neurons. The compound has also been shown to increase the expression of proteins involved in synaptic plasticity, which is important for learning and memory.
実験室実験の利点と制限
2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize in large quantities, making it suitable for large-scale studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens.
将来の方向性
There are several potential future directions for research on 2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone. One area of interest is the development of novel formulations and delivery methods to improve the compound's bioavailability and efficacy. Additionally, further studies are needed to fully understand the compound's mechanism of action and optimize dosing and treatment regimens. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis involves the use of protecting groups and the formation of key intermediates, which are then coupled to form the final product. The process has been optimized to achieve high yields and purity.
科学的研究の応用
2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic effects in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. Preclinical studies have shown that this compound can reduce neuronal damage and improve cognitive function in animal models of these conditions. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
特性
IUPAC Name |
2-[(Z)-2-[3-[(4-chlorophenyl)methoxy]phenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-7-4-13(5-8-14)11-28-15-3-1-2-12(10-15)6-9-16-21-18(24)17(23(26)27)19(25)22-16/h1-10H,11H2,(H2,21,22,24,25)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRRCSOQGXOKKP-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C\C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5409843.png)
![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5409847.png)
![1-(4-fluorobenzyl)-5-[(4-methylphenoxy)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5409861.png)
![N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5409864.png)
![1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide](/img/structure/B5409870.png)
![1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5409877.png)

![7-(4-fluorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)
![[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5409895.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5409899.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine](/img/structure/B5409915.png)
![2-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5409917.png)
